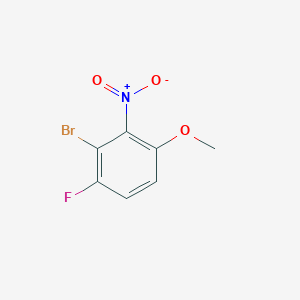

3-Bromo-4-fluoro-2-nitroanisole

Description

Contextualization within Halogenated and Nitrated Aromatic Anisole (B1667542) Chemistry

3-Bromo-4-fluoro-2-nitroanisole belongs to the class of halogenated and nitrated aromatic anisoles. These are benzene (B151609) rings substituted with one or more halogen atoms (F, Cl, Br, I), a nitro group (-NO2), and a methoxy (B1213986) group (-OCH3). The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring.

The methoxy group is an activating, ortho-, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. Conversely, the nitro group is a powerful deactivating, meta-director due to its strong electron-withdrawing nature. The halogen atoms (bromine and fluorine) are deactivating yet ortho-, para-directing. This complex combination of electronic influences makes the regioselectivity of reactions involving 3-Bromo-4-fluoro-2-nitroanisole a subject of significant academic and industrial interest. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a versatile intermediate. cymitquimica.com

Research Significance of 3-Bromo-4-fluoro-2-nitroanisole in Organic Synthesis and Beyond

The primary research significance of 3-Bromo-4-fluoro-2-nitroanisole lies in its utility as a versatile building block in organic synthesis. The presence of bromo, fluoro, and nitro functionalities on the anisole core allows for a range of chemical modifications.

The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom also influences the reactivity and can be a site for further modification or be retained in the final product to impart specific properties, such as increased metabolic stability or altered lipophilicity. sigmaaldrich.com

This multi-functional nature makes 3-Bromo-4-fluoro-2-nitroanisole a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. For instance, related bromo-nitroanisole derivatives are used in the synthesis of antibacterial agents and other biologically active compounds. nih.gov

Scope and Objectives of Academic Investigations into the Compound's Properties and Reactivity

Academic investigations into 3-Bromo-4-fluoro-2-nitroanisole and related compounds typically focus on several key areas:

Synthesis and Characterization: Developing efficient and high-yield synthetic routes to the compound and its derivatives is a primary objective. This includes the characterization of the compound using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. undef.edu.ar

Reactivity Studies: A significant portion of research is dedicated to understanding the reactivity of the compound. This involves studying its behavior in various chemical reactions, such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The goal is to determine the regioselectivity and stereoselectivity of these reactions and to understand the influence of the different substituents on the reaction outcomes.

Exploration of Synthetic Applications: Researchers aim to demonstrate the utility of 3-Bromo-4-fluoro-2-nitroanisole as a key intermediate in the synthesis of target molecules with interesting biological or material properties. This involves designing and executing multi-step synthetic sequences that utilize the unique reactivity of the compound. nih.gov

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to rationalize observed experimental outcomes. google.com

Compound Data

Below are tables detailing the key identifiers and physical properties of the compounds mentioned in this article.

Table 1: Compound Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-4-fluoro-2-nitroanisole | 1807192-67-1 | C7H5BrFNO3 | 250.02 |

| 4-Bromo-2-fluoro-6-nitroanisole | 74266-66-3 | C7H5BrFNO3 | 250.02 |

| 2-Bromo-4-nitroanisole | 5197-28-4 | C7H6BrNO3 | 232.03 |

| 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 | C6H4BrFN2O2 | 235.01 |

| 3-Bromo-5-fluoro-2,4,6-trinitroanisole | Not Available | C7H3BrFN3O7 | 340.02 |

| 5-bromo-4-fluoro-1H-indazole | 110452177-A | C7H4BrFN2 | 215.03 |

| 2-nitroanisole | 91-23-6 | C7H7NO3 | 153.14 |

| 2-bromo-3-nitroanisole | 500298-30-6 | C7H6BrNO3 | 232.03 |

| 2-nitro-5-chloroanisole | 6627-53-8 | C7H6ClNO3 | 187.58 |

| 3-Fluoro-2-nitroanisole | 641-49-6 | C7H6FNO3 | 171.13 |

| 4-Bromo-3-nitroanisole | 5344-78-5 | C7H6BrNO3 | 232.03 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNALMERWWSWWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Nitroanisole and Analogues of Interest

Classical and Established Synthetic Pathways

Traditional synthetic routes to 3-Bromo-4-fluoro-2-nitroanisole rely on well-established, multi-step sequences and the careful manipulation of precursor molecules.

Multi-step Reaction Sequences from Substituted Benzenes and Anisoles

The construction of polysubstituted benzenes like 3-Bromo-4-fluoro-2-nitroanisole from basic starting materials such as benzene (B151609) or simple anisole (B1667542) derivatives is a cornerstone of organic synthesis. youtube.comlibretexts.org These syntheses are designed by considering the directing effects of the substituents to install them in the correct positions. youtube.com A general approach involves a sequence of electrophilic aromatic substitution reactions, including nitration, halogenation, and potentially the introduction of the methoxy (B1213986) group at a strategic point.

For instance, the synthesis of a related compound, 2-bromo-4-nitroanisole, typically begins with the nitration of anisole to form 4-nitroanisole (B1192098), leveraging the ortho-, para-directing effect of the methoxy group. This is followed by the bromination of 4-nitroanisole to introduce the bromine atom at the ortho position relative to the methoxy group. Similarly, synthesizing m-bromoaniline from benzene requires a specific order of reactions: nitration first to install a meta-directing nitro group, followed by bromination, and finally reduction of the nitro group. libretexts.org

Applying this logic to 3-Bromo-4-fluoro-2-nitroanisole, a plausible pathway could start from a fluorinated anisole. The order of the subsequent bromination and nitration steps would be critical to achieving the desired 2,3,4-substitution pattern, guided by the combined directing effects of the methoxy and fluoro groups.

Strategic Precursor Chemistry and Derivatization Approaches

The synthesis of complex aromatic compounds is often made more efficient by starting from precursors that already contain some of the required functionalities. In the case of 3-Bromo-4-fluoro-2-nitroanisole, a common strategy involves the methylation of a corresponding substituted phenol. For example, the synthesis of 3-fluoro-4-nitroanisole (B1296720) is achieved by dissolving 3-fluoro-4-nitrophenol (B151681) in butan-2-one and treating it with potassium carbonate, followed by the addition of methyl iodide, resulting in a 73% yield. prepchem.com

A similar precursor approach has been documented for other halogenated nitroanisoles. A patent describes the synthesis of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (B1289492) starting from 4-bromo-2-fluorophenol. google.com Another example is the preparation of 2-bromo-4-fluoro-6-nitrophenol, which involves the nitration of 2-bromo-4-fluorophenol (B1268413) using a mixed acid of sulfuric and nitric acid. google.com This nitrophenol can then serve as a direct precursor to the corresponding anisole via methylation. The use of such precursors simplifies the synthetic route by providing a scaffold upon which the final functional groups can be installed.

Derivatization is another key approach, often used in analytical chemistry, where a compound is converted into a new compound (a derivative) that has properties more suitable for a specific analysis method. For instance, phenols can be derivatized into their corresponding anisoles (methylated phenols) for analysis by gas chromatography. epa.gov

Regioselective Functionalization Techniques

Achieving the precise arrangement of substituents in 3-Bromo-4-fluoro-2-nitroanisole hinges on regioselective reactions. The directing effects of the substituents already present on the aromatic ring dictate the position of incoming groups. The methoxy group is strongly activating and ortho-, para-directing, while halogens are deactivating but also ortho-, para-directing. The nitro group is strongly deactivating and meta-directing.

The regioselective nitration of aromatic compounds can be achieved with high selectivity using various methods. rsc.org For example, nitration of 2-chloroanisole (B146271) with a mixture of nitric and sulfuric acid at low temperatures (0–5°C) primarily yields 2-chloro-4-nitroanisole, minimizing the formation of the 2-chloro-6-nitroanisole (B183065) byproduct.

Regioselective bromination is equally important. The bromination of 4-fluoroanisole (B119533) can be influenced by catalytic additives. nsf.govscribd.com In the absence of strong directing groups, more specialized techniques may be employed. For example, the synthesis of a complex ligand involved generating a benzyne (B1209423) intermediate from 3-fluoroanisole, which was then trapped by an aryl anion, followed by quenching with bromine to achieve a specific substitution pattern. nih.govacs.org The careful orchestration of these regioselective steps is paramount in successfully synthesizing the target molecule.

Emerging and Green Synthetic Approaches

In response to the growing need for sustainable chemical manufacturing, new synthetic methods are being developed that offer greener alternatives to classical approaches.

Photochemical Synthesis Innovations for Anisole Derivatives

Photochemistry, which utilizes light to initiate chemical reactions, presents an innovative and green alternative for the synthesis of anisole derivatives. Nucleophilic aromatic photosubstitution is a key reaction in this area. cdnsciencepub.com For instance, research on 4-nitroanisole has shown that it undergoes photochemical nucleophilic aromatic substitution with hydroxide (B78521) ions, and the regioselectivity of the reaction is highly dependent on temperature. rsc.orgpsu.edu

Photochemical methods can also be used for nitration. The irradiation of 4-fluoroanisole with tetranitromethane in dichloromethane (B109758) at -20°C can produce 4-fluoro-5-methyl-2-nitroanisole through a charge-transfer complex. While these methods have not been specifically reported for the synthesis of 3-Bromo-4-fluoro-2-nitroanisole, they demonstrate the potential of light-induced reactions to functionalize the anisole ring, offering pathways that may reduce the need for harsh reagents. smolecule.com

Biocatalytic Transformations in Anisole Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly advancing field that promises highly selective and environmentally benign synthetic routes. researchgate.net Enzymes offer remarkable regio-, stereo-, and chemo-selectivity, often avoiding the need for complex protection and deprotection steps common in traditional synthesis. nih.gov

For the synthesis of halogenated and nitrated anisoles, two classes of enzymes are particularly relevant:

Halogenating Enzymes : Haloperoxidases are enzymes that can catalyze the halogenation of a wide range of organic molecules. dergipark.org.trnih.gov For example, these enzymes can facilitate the oxidative bromination of anisole. dergipark.org.tr While challenges remain in controlling the selectivity for complex substrates, the use of enzymes for halogenation is a promising area of research. mdpi.com

Nitrating Enzymes : The biological synthesis of nitroaromatic compounds is also an area of active investigation. dtic.mil Researchers are developing engineered cytochrome P450 enzymes that can perform direct nitration on aromatic rings. nih.gov Studies have demonstrated the bionitration of phenolic substrates and even the nitration of anisole, although conversion rates are currently low. dtic.mil The development of a robust "nitration enzyme toolkit" could revolutionize the synthesis of nitro compounds by providing green, biological pathways. dtic.mil

Catalytic Bromination and Nitration Methodologies

The synthesis of 3-Bromo-4-fluoro-2-nitroanisole, a polysubstituted aromatic compound, can be strategically approached through electrophilic aromatic substitution. The two most logical synthetic pathways involve either the nitration of a brominated precursor or the bromination of a nitrated precursor. The selection of the pathway and the specific catalytic method depends on the availability of starting materials and the desired regioselectivity, which is governed by the directing effects of the substituents already present on the anisole ring.

Catalytic Nitration Route

This approach would typically start with 3-bromo-4-fluoroanisole. The nitration introduces a nitro (-NO₂) group onto the aromatic ring. The primary directing group is the strongly activating methoxy (-OCH₃) group, which directs electrophiles to the ortho and para positions (positions 2 and 6). The fluorine and bromine atoms, while deactivating, are also ortho, para-directors. The position of the incoming nitro group is therefore a result of the combined electronic and steric influences of these substituents.

The most common method for nitration involves a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this system, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. While effective, controlling the reaction conditions is crucial to prevent over-nitration and the formation of undesired isomers. Modern methods may employ solid acid catalysts or other nitrating agents to improve selectivity and safety.

Table 1: Representative Catalytic Nitration Conditions for Anisole Derivatives

| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Anisole | HNO₃ / H₂SO₄ | None | 0–5 | ~70–75 (para) |

| 2 | 4-Fluoro-2-methoxyaniline | HNO₃ / Acetic Acid | Acetic Acid | 80 | 94 |

| 3 | 2-Nitroanisole | Fuming HNO₃ / Acetic Acid | Acetic Anhydride | 20-25 | >90 |

This table presents illustrative data for analogous reactions to demonstrate typical conditions and outcomes.

Catalytic Bromination Route

Alternatively, the synthesis can proceed via the bromination of 4-fluoro-2-nitroanisole. In this precursor, the methoxy group strongly directs bromination to position 3 and 5, while the meta-directing nitro group also directs to position 5. The fluorine atom at position 4 also directs to position 3 and 5. The convergence of these directing effects makes the synthesis of the 3-bromo isomer a plausible outcome.

Catalytic bromination can be achieved using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). These catalysts polarize the Br-Br bond, generating a potent electrophile. Another widely used method involves N-bromosuccinimide (NBS) as the bromine source, often activated by a strong acid catalyst like HBF₄ or fluorosulfonic acid (FSO₃H), particularly for deactivated substrates. sci-hub.se More recent developments include copper-catalyzed bromination protocols which can offer high selectivity under milder conditions. beilstein-journals.orgrsc.org

Table 2: Selected Catalytic Bromination Systems for Aromatic Compounds

| Entry | Substrate Type | Catalyst System | Bromine Source | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Activated Anisole | FeBr₃ (Lewis Acid) | Br₂ | CCl₄ | 80–85 |

| 2 | Deactivated Anisole | FSO₃H (Brønsted Acid) | NBS | CH₃CN | Good to Excellent |

| 3 | 8-Aminoquinoline Amides | Cu(OAc)₂ (Transition Metal) | Alkyl Bromides | DMSO | Good to Excellent |

| 4 | Phenols/Anisoles | HBF₄·Et₂O (Brønsted Acid) | NBS | CH₃CN | Good to Excellent |

This table provides examples of different catalytic bromination systems used for various aromatic substrates.

Process Optimization and Scalability Considerations in Laboratory Research

Optimizing the synthesis of a specialized chemical like 3-Bromo-4-fluoro-2-nitroanisole in a laboratory setting is essential for maximizing yield, ensuring product purity, and establishing a reliable and reproducible procedure. Scaling up this optimized process, even from milligram to multigram quantities, introduces further challenges that must be carefully managed.

Process Optimization

The optimization of electrophilic aromatic substitution reactions involves the systematic variation of several key parameters to find the ideal conditions. This is often done by running a series of small-scale experiments.

Key parameters for optimization include:

Catalyst: Type and loading of the catalyst (e.g., Lewis acid, Brønsted acid) can dramatically affect reaction rate and selectivity.

Solvent: The choice of solvent can influence reagent solubility and reaction pathways.

Temperature: Reaction temperature is a critical factor; nitrations, in particular, are highly exothermic and require careful temperature control to minimize side-product formation. acs.org

Reactant Stoichiometry: The molar ratio of the substrate to the nitrating or brominating agent must be fine-tuned to ensure complete conversion without promoting unwanted secondary reactions like di-substitution.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to achieve maximum yield before product degradation or side reactions occur.

Table 3: Illustrative Optimization of Catalyst Loading for Bromination

| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield of Monobrominated Product (%) |

|---|---|---|---|---|---|

| 1 | 4-Fluoro-2-nitroanisole | FeBr₃ | 5 | 25 | 65 |

| 2 | 4-Fluoro-2-nitroanisole | FeBr₃ | 10 | 25 | 82 |

| 3 | 4-Fluoro-2-nitroanisole | FeBr₃ | 15 | 25 | 83 |

| 4 | 4-Fluoro-2-nitroanisole | FeBr₃ | 10 | 40 | 78 (increased byproducts) |

This hypothetical table illustrates how varying catalyst loading and temperature could affect the outcome of the target reaction.

Scalability Considerations

Transitioning a synthetic procedure from a small research scale to a larger laboratory scale (e.g., >10 grams) requires careful consideration of several factors, especially for potentially hazardous reactions like nitration.

Thermal Management: The primary challenge in scaling up nitration is managing the heat generated by the highly exothermic reaction. acs.orgaiche.org As the reaction volume increases, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. Inadequate cooling can lead to a rapid temperature increase, or "thermal runaway," resulting in a loss of control, decomposition of the reaction mixture, and significant safety hazards.

Mass Transfer and Mixing: Ensuring that reactants are mixed efficiently is crucial for maintaining a uniform reaction rate and temperature throughout the vessel. Inadequate stirring on a larger scale can create localized "hot spots" or areas of high reactant concentration, leading to the formation of impurities.

Rate of Reagent Addition: On a larger scale, reagents like nitric acid must be added slowly and in a controlled manner to keep the reaction rate and heat generation at a manageable level.

Continuous Flow Technology: To overcome the safety and control limitations of traditional batch reactors, modern organic synthesis increasingly utilizes continuous flow chemistry for scaling up hazardous reactions. researchgate.netlaryee.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow tube or channel. This technology offers vastly superior heat transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the amount of energetic material present at any given moment. acs.orgrsc.org This approach has proven effective for scaling nitration and bromination reactions safely and efficiently. acs.orgacs.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. researchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Influence of Halogen and Nitro Substituents on SNAr Reactivity

The reactivity of an aromatic ring towards SNAr is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org In 3-Bromo-4-fluoro-2-nitroanisole, the nitro group (-NO₂) is a powerful electron-withdrawing group and therefore strongly activates the ring for nucleophilic attack. cymitquimica.com

The halogens, bromine and fluorine, also influence reactivity through their inductive and resonance effects. Both are electronegative and exert an electron-withdrawing inductive effect. However, the position of these substituents relative to the leaving group and the incoming nucleophile is critical. For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance.

In the case of 3-Bromo-4-fluoro-2-nitroanisole, the nitro group is ortho to both the bromine and fluorine atoms. This positioning makes both halogens potential leaving groups in an SNAr reaction. The fluorine atom is generally a much better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity in the SNAr reactions of 3-Bromo-4-fluoro-2-nitroanisole is determined by the relative lability of the halogen leaving groups. Given the substitution pattern, a nucleophile would preferentially attack the carbon atom bonded to the fluorine at the C4 position. This is because the nitro group at C2 can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

The attack at C4 would place the negative charge ortho to the nitro group, allowing for delocalization onto the oxygen atoms of the nitro group. This provides significant stabilization to the transition state leading to the intermediate. Attack at the C3 position (displacing bromine) is less favored as the stabilizing effect of the nitro group is less direct.

Stereoselectivity is not a primary consideration in most SNAr reactions of this type, as the aromatic ring is planar and the intermediate, while tetrahedral at the point of substitution, rapidly re-aromatizes.

Electrophilic Aromatic Substitution (EAS) Reaction Mechanisms

While the electron-withdrawing nitro and halogen groups deactivate the ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. However, its influence is significantly diminished by the three deactivating substituents.

Nitration Pathways and Byproduct Formation in Anisole (B1667542) Systems

Further nitration of 3-Bromo-4-fluoro-2-nitroanisole would be challenging due to the already heavily deactivated nature of the ring. If nitration were to occur, the directing effects of the existing substituents would come into play. The methoxy group would direct an incoming electrophile to the ortho (C6) and para (C4) positions. The C4 position is already occupied by fluorine. The C6 position is the most likely site for further substitution.

The existing nitro group is a meta-director, and the halogens are ortho-, para-directors (though deactivating). The combined directing effects would likely favor substitution at the C6 position, the only remaining unsubstituted carbon. Byproducts from such a reaction would be minimal due to the low reactivity of the substrate.

Directed Halogenation Strategies and Mechanisms

Similar to nitration, further halogenation of 3-Bromo-4-fluoro-2-nitroanisole would be difficult. The directing effects would again point towards the C6 position as the most probable site for substitution. Electrophilic bromination or chlorination would require a Lewis acid catalyst to polarize the halogen-halogen bond and create a sufficiently strong electrophile to react with the deactivated ring. almaaqal.edu.iq

Photoreactivity and Light-Induced Transformation Studies of Substituted Anisoles

Nitroaromatic compounds are known to be photoreactive. rsc.org The photoreactions of substituted nitroanisoles have been studied, and they can undergo transformations such as photosubstitution. For instance, 2-Fluoro-4-nitroanisole has been investigated for its photoreaction with various nucleophiles. lookchem.comarkat-usa.org

In the case of 3-Bromo-4-fluoro-2-nitroanisole, irradiation with light in the presence of a nucleophile could potentially lead to nucleophilic aromatic substitution. The mechanism of such a photosubstitution can be complex and may involve a triplet excited state of the nitroaromatic compound. The regioselectivity of photosubstitution can sometimes differ from the thermal SNAr reaction.

Thermal Decomposition Mechanism Analysis of Related Nitroanisole Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that is crucial for understanding their stability and reactivity. While specific studies on 3-Bromo-4-fluoro-2-nitroanisole are limited, a wealth of information can be gleaned from related nitroanisole compounds. These studies provide a framework for predicting the behavior of 3-Bromo-4-fluoro-2-nitroanisole.

The initiation of thermal decomposition in nitroaromatic compounds typically involves the cleavage of the weakest bond in the molecule. dtic.mil In many nitroaromatics, this is the C-NO2 bond. dtic.milresearchgate.net However, the substitution pattern on the aromatic ring significantly influences the initial bond breakage and subsequent dissociation pathways.

Research on 2,4,6-trinitroanisole (TNAN) reveals that the initial trigger bond for its thermal decomposition is the C-N bond of the ortho-nitro group relative to the ether group. semanticscholar.orgmdpi.com This is attributed to the electronic effects of the methoxy group. In contrast, a comparative study of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) demonstrated that the presence of fluorine atoms alters the decomposition pathway. semanticscholar.orgmdpi.comresearchgate.netnih.gov In DFTNAN, the trigger bond is transferred from the ortho-nitro group to the para-nitro group, which is situated between the two fluorine atoms. semanticscholar.orgmdpi.com This shift is due to the electron-withdrawing nature of the fluorine atoms, which weakens the adjacent C-NO2 bond. researchgate.net This suggests that for 3-Bromo-4-fluoro-2-nitroanisole, the initial bond scission is likely the C-NO2 bond at the 2-position, influenced by the adjacent bromo and fluoro substituents.

Following the initial C-NO2 bond cleavage, a cascade of reactions occurs. The dissociation of the nitro group releases a significant amount of heat, which promotes further decomposition. semanticscholar.org This can include the cleavage of the ether group, either through the breaking of the O-CH3 bond or the entire methoxy radical detaching. semanticscholar.org In the case of TNAN, 2,4-dinitroanisole (B92663) was identified as a significant decomposition product, confirming the loss of a nitro group. semanticscholar.orgmdpi.com

The dissociation pathways for nitroaromatic compounds can be varied and are influenced by factors such as temperature and the presence of other functional groups. dtic.milnih.gov For instance, under shock initiation conditions, C-NO2 bond homolysis is the predominant reaction, while at lower temperatures, reactions involving other substituents can become more significant. dtic.mil

The presence of fluorine atoms not only influences the initial bond breakage but also plays a significant role in the subsequent decomposition steps, including fluorine atom migration and ring opening.

In the decomposition of DFTNAN, after the initial dissociation of the para-nitro group, the ether bond breaks, followed by the opening of the benzene (B151609) ring. semanticscholar.orgmdpi.com The immense heat generated from the nitro group dissociation provides the energy required for the cleavage of the aromatic ring. researchgate.netnih.gov This leads to the formation of various smaller fragments.

A notable phenomenon observed during the decomposition of fluorinated nitroaromatics is the migration of fluorine atoms. semanticscholar.orgmdpi.comresearchgate.net In the decomposition of DFTNAN, fragment ions corresponding to C3F2H3 and C3F2H4 are detected, indicating ring opening has occurred. semanticscholar.org As the temperature increases, the fluorine atom in C3F2H4 can migrate, leading to the formation of other fluorinated hydrocarbons like C2H2F2. semanticscholar.org The high stability of the C-F bond means that fluorine is often released in the form of fluorocarbons rather than as free fluorine. mdpi.comnih.gov

The ring-opening process can also lead to the formation of cyclic compounds. For instance, the generation of CO can lead to the re-cyclization into a five-membered ring. semanticscholar.org These fluorine-containing cyclic intermediates can then undergo further decomposition into short-chain fluorinated hydrocarbons. semanticscholar.org

Kinetic studies of the thermal decomposition of nitroanisole and related compounds provide valuable data on their thermal stability and reaction rates. The activation energy (Ea) and the pre-exponential factor (A) are key parameters derived from these studies.

A study on a related compound, 3-Bromo-5-fluoro-2,4,6-trinitroanisole (BFTNAN), determined its thermal decomposition peak to be at 250.6 °C with an activation energy of 80 kJ·mol⁻¹. undef.edu.arresearchgate.net This indicates that it is a relatively easy to decompose explosive, but its decomposition rate is not excessively fast. undef.edu.ar The critical temperature for the thermal explosion of BFTNAN was found to be 216 °C. undef.edu.arresearchgate.net

For comparison, the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) occurs at a lower temperature than its non-fluorinated analog, trinitroanisole (TNAN). semanticscholar.org DFTNAN has an apparent exothermic peak at 282 °C, which is 55 °C lower than that of TNAN. semanticscholar.orgresearchgate.net This is unexpected as fluorinated compounds often exhibit higher thermal stability. semanticscholar.org This lowering of thermal stability is attributed to the fluorine atoms weakening the C-NO2 bond. semanticscholar.orgmdpi.com

The kinetics of decomposition can be studied using various techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netresearchgate.net These methods allow for the determination of kinetic parameters by analyzing the mass loss and heat flow as a function of temperature. researchgate.net The Kissinger method is a commonly used model to calculate the apparent activation energy from DSC data obtained at different heating rates. researchgate.net

The following table summarizes the thermal decomposition data for some related nitroanisole compounds.

| Compound | Decomposition Peak Temperature (°C) | Activation Energy (kJ·mol⁻¹) | Method |

| 3-Bromo-5-fluoro-2,4,6-trinitroanisole (BFTNAN) | 250.6 | 80 | DSC |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 282 | Not specified | DSC |

| 2,4,6-trinitroanisole (TNAN) | 352 and 362 | Not specified | DSC |

This table presents data for compounds structurally related to 3-Bromo-4-fluoro-2-nitroanisole to provide an insight into its expected thermal behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecules. For substituted anisoles like 3-Bromo-4-fluoro-2-nitroanisole, these methods offer a lens to view the intricate interplay of substituent effects on the aromatic system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular structure and vibrational frequencies of polyatomic molecules. scispace.com For substituted nitroaromatic compounds, DFT methods, such as B3LYP, are commonly employed to calculate optimized geometries, vibrational wavenumbers, and electronic properties like HOMO-LUMO energy gaps. scispace.comresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Anisole (B1667542) (Note: Data is representative and based on functionally similar molecules for illustrative purposes.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

Ab initio molecular orbital methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous approach to studying molecular systems. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to obtain highly accurate solutions to the Schrödinger equation. wikipedia.org For molecules like anisole, ab initio studies have been used to investigate properties such as rotational barriers. ibm.com These methods are computationally intensive but offer a high degree of accuracy. dtic.mil

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio methods. These methodologies are useful for a preliminary analysis of large molecular systems before undertaking more computationally expensive calculations.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the forces that govern it are critical to a molecule's properties. For 3-Bromo-4-fluoro-2-nitroanisole, conformational analysis reveals the preferred spatial orientations and the energy barriers to rotation around its single bonds.

The substituents on the benzene (B151609) ring of 3-Bromo-4-fluoro-2-nitroanisole introduce steric and electronic effects that dictate its conformational preferences. The rotation around the C-O bond of the methoxy (B1213986) group and the C-N bond of the nitro group are of particular interest. The barrier to rotation around these bonds can be investigated computationally. For example, studies on the internal rotational barriers of molecules like hydrazine (B178648) have utilized methods such as Natural Bond Orbital (NBO) analysis to dissect the barrier energy into structural, steric, and hyperconjugative contributions. nih.gov

In substituted anisoles, the orientation of the methoxy group relative to the plane of the benzene ring is a key conformational feature. The presence of a bulky ortho-substituent, such as the nitro group in 3-Bromo-4-fluoro-2-nitroanisole, is expected to create a significant rotational barrier, influencing the planarity of the molecule. Theoretical studies on similar molecules like 2-nitrotoluene (B74249) have explored the potential energy surface related to the rotation of the nitro group.

Table 2: Representative Rotational Energy Barriers for Substituted Aromatics (Note: Values are illustrative and based on data for analogous compounds.)

| Rotational Bond | Transition State | Energy Barrier (kcal/mol) |

| Ar-OCH₃ | Perpendicular | 3 - 5 |

| Ar-NO₂ | Planar | 4 - 7 |

In the solid state, molecules of 3-Bromo-4-fluoro-2-nitroanisole will arrange themselves into a crystal lattice. The nature of this packing is governed by a variety of intermolecular interactions. The presence of nitro and halogen substituents suggests the possibility of several types of non-covalent interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Computational chemistry provides a suite of descriptors that can quantify this relationship.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. joaquinbarroso.com For substituted nitroaromatics, the electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) is another valuable descriptor that maps the electrostatic potential onto the electron density surface of a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Bromo-4-fluoro-2-nitroanisole, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the methoxy group, and positive potential near the hydrogen atoms and potentially the halogen atoms (σ-hole). rsc.org

Other reactivity descriptors that can be derived from computational calculations include:

Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors provide a quantitative framework for predicting the chemical behavior of 3-Bromo-4-fluoro-2-nitroanisole.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in chemical reactions. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For substituted nitroaromatics, the distribution and energies of these orbitals are heavily influenced by the electronic nature of the substituent groups. nih.gov The electron-withdrawing nature of the nitro (–NO2), bromo (–Br), and fluoro (–F) groups, combined with the electron-donating effect of the methoxy (–OCH3) group, dictates the electronic landscape of 3-Bromo-4-fluoro-2-nitroanisole.

Computational studies on related molecules, such as 4-nitro-cinnoline, demonstrate that electron-accepting groups significantly influence the HOMO-LUMO energies. ajchem-a.com The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov For 3-Bromo-4-fluoro-2-nitroanisole, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, while the LUMO would be concentrated around the electron-deficient nitro group and the carbon atoms attached to the halogens. This distribution makes the nitro group a likely site for nucleophilic attack.

Table 1: Representative FMO Parameters for Substituted Nitroaromatics Note: These are illustrative values based on typical DFT calculations for similar molecules, as specific data for 3-Bromo-4-fluoro-2-nitroanisole is not available.

| Parameter | Illustrative Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -7.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -2.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.5 to 5.0 | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. thaiscience.infowolfram.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color spectrum to indicate different potential values. Red signifies regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-deficient), which are favorable for nucleophilic attack. walisongo.ac.id Green and yellow represent areas with near-zero or intermediate potential.

For 3-Bromo-4-fluoro-2-nitroanisole, the MEP surface would show a significant negative potential (red) localized around the oxygen atoms of the nitro group due to their high electronegativity and electron density. thaiscience.inforesearchgate.net The fluorine atom would also contribute to a region of negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and, to a lesser extent, near the bromine atom, which can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it susceptible to nucleophilic interaction. walisongo.ac.id The aromatic ring itself would display a complex potential landscape influenced by the competing electronic effects of the various substituents. This visual information is invaluable for understanding intermolecular interactions and predicting sites of reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. nih.govwikipedia.org This method examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wisc.edu The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization, which is crucial for molecular stability. wisc.edu

In 3-Bromo-4-fluoro-2-nitroanisole, several key intramolecular interactions would be expected:

Hyperconjugation: Significant stabilization would arise from the delocalization of electron density from the lone pairs of the oxygen atom in the methoxy group and the halogen atoms (Fluorine and Bromine) into the antibonding π* orbitals of the benzene ring.

Lone Pair Interactions: The analysis would quantify the delocalization of lone pair electrons from the oxygen, fluorine, and bromine atoms into vicinal antibonding orbitals (e.g., σC-C or σC-N), contributing to the molecule's stability. researchgate.net

Table 2: Principal Intramolecular Interactions Expected from NBO Analysis Note: This table presents expected interactions and illustrative stabilization energies for a molecule like 3-Bromo-4-fluoro-2-nitroanisole based on studies of similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

|---|---|---|---|

| LP (O) of OCH3 | π* (Caromatic-Caromatic) | 5 - 15 | Resonance/Hyperconjugation |

| LP (F) | σ* (Caromatic-Caromatic) | 1 - 5 | Hyperconjugation |

| LP (Br) | σ* (Caromatic-Caromatic) | 1 - 4 | Hyperconjugation |

| π (Caromatic-Caromatic) | π* (C-N) of NO2 | 2 - 8 | Intramolecular Charge Transfer |

Vibrational Spectroscopy Interpretations through Computational Models

Computational models, particularly those using Density Functional Theory (DFT), are essential for interpreting and assigning experimental vibrational spectra (FT-IR and FT-Raman). researchgate.netnih.gov By calculating the harmonic vibrational frequencies of an optimized molecular geometry, a theoretical spectrum can be generated. arxiv.orgscirp.org This theoretical spectrum, when compared with experimental data, allows for a detailed assignment of specific vibrational modes to the observed spectral bands. researchgate.net

For 3-Bromo-4-fluoro-2-nitroanisole, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would predict the frequencies for characteristic vibrations. nih.govmdpi.com Key vibrational modes would include:

NO2 Group Vibrations: Asymmetric and symmetric stretching modes, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Group Vibrations: Aromatic C-H stretching above 3000 cm⁻¹ and methyl (–CH₃) group symmetric and asymmetric stretching and bending modes.

C-O-C (Anisole) Vibrations: Asymmetric and symmetric stretching modes of the ether linkage.

C-Halogen Vibrations: C-F and C-Br stretching modes, which are expected at lower frequencies. researchgate.net

Aromatic Ring Vibrations: C=C stretching modes within the benzene ring.

Discrepancies between calculated (gas phase) and experimental (solid state) frequencies are common due to intermolecular interactions in the solid phase. nih.gov Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. nih.gov The potential energy distribution (PED) analysis is also performed to confirm the nature of the vibrational modes. mdpi.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups Note: Frequency ranges are typical and based on general spectroscopic data for related compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| NO2 | Asymmetric Stretch | 1570 - 1500 |

| NO2 | Symmetric Stretch | 1370 - 1300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C-F | Stretch | 1250 - 1000 |

| C-Br | Stretch | 750 - 500 |

| C-O (ether) | Asymmetric Stretch | 1275 - 1200 |

High-Pressure Behavior and Phase Transition Simulations of Related Energetic Anisoles

While specific high-pressure studies on 3-Bromo-4-fluoro-2-nitroanisole are not documented, research on related energetic materials, including other nitroanisole derivatives, provides critical insights into their behavior under extreme conditions. rsc.orgstrath.ac.uk Energetic materials can undergo significant changes in their crystal structure, chemical reactivity, and sensitivity when subjected to high pressures. researchgate.net

Computational simulations, including first-principles (ab initio) methods and molecular dynamics, are used to predict and understand these pressure-induced phenomena. chemrxiv.orgresearchgate.net Studies on compounds like 2,4-dinitroanisole (B92663) (DNAN) have revealed rich pressure-induced polymorphism, with multiple phase transitions observed as pressure increases. researchgate.net These phase transitions involve changes in the crystal packing and intermolecular interactions, which can ultimately affect the material's stability and performance. researchgate.net

High-pressure simulations typically investigate:

Equation of State: How the volume of the material changes with increasing pressure, which can reveal first-order phase transitions.

Structural Changes: Alterations in bond lengths, bond angles, and intermolecular distances. Under pressure, molecules are forced closer together, strengthening intermolecular interactions like hydrogen bonds or π-π stacking.

Electronic Structure: The HOMO-LUMO gap of energetic materials often decreases with increasing pressure, which can lead to increased sensitivity and changes in chemical reactivity.

These computational studies are crucial for understanding the fundamental behavior of energetic materials under detonation conditions and for designing new materials with tailored properties of sensitivity and stability. researchgate.net

Synthetic Utility and Research Applications As Chemical Intermediates

Role in Complex Organic Synthesis as a Building Block

The arrangement of reactive sites on 3-Bromo-4-fluoro-2-nitroanisole makes it a versatile building block for constructing complex molecular architectures. The nitro group can be readily reduced to an amine, providing a nucleophilic center or a precursor for diazotization. The bromine atom is an ideal handle for cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring or serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and intermediates like 3-Bromo-4-fluoro-2-nitroanisole are pivotal in this process. The transformation of its functional groups allows for the construction of various heterocyclic rings.

A primary pathway involves the reduction of the nitro group to form 2-amino-5-bromo-4-fluoroanisole. This resulting aniline (B41778) derivative contains a nucleophilic amino group positioned ortho to the methoxy (B1213986) group and meta to the bromine, which can be exploited in cyclization reactions. For instance, this amine can react with various electrophiles to form fused heterocyclic systems. While direct examples for 3-Bromo-4-fluoro-2-nitroanisole are not extensively documented, the principle is well-established. For example, similar ortho-amino-anisole structures are precursors to benzoxazoles or other related heterocycles.

Furthermore, the bromine atom can be utilized in transition-metal-catalyzed reactions, such as Sonogashira coupling, to introduce alkynyl groups. These can subsequently undergo intramolecular cyclization to form heterocyclic systems like thioflavones and their analogs.

Table 1: Potential Heterocyclic Synthesis Pathways

| Starting Functional Group | Transformation | Resulting Intermediate | Potential Heterocycle |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Benzoxazoles, Quinolines |

| Bromo (-Br) | Cross-Coupling (e.g., Sonogashira) | Alkynyl-substituted derivative | Thioflavones, Indoles |

Beyond simple heterocycles, 3-Bromo-4-fluoro-2-nitroanisole serves as an intermediate for creating more elaborate, multi-functionalized organic scaffolds. The bromine atom is particularly useful for building molecular complexity through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the anisole (B1667542) ring to other aromatic, heteroaromatic, or aliphatic systems.

For instance, a Suzuki coupling reaction could replace the bromine atom with a variety of boronic acids, introducing new phenyl, pyridyl, or other aryl groups. This is a common strategy for building the core structures of many advanced materials and pharmaceutical agents. A related compound, 3′-Bromo-4′-fluoroacetophenone, is used as a precursor in a tandem Suzuki-coupling/SNAr approach to synthesize acetyl-functionalized carbazoles, demonstrating how the bromo and fluoro substituents can be sequentially utilized to build complex scaffolds ossila.com.

Applications in Pharmaceutical Lead Compound Synthesis and Derivatization

Fluorinated and brominated aromatic compounds are highly sought after in medicinal chemistry due to the favorable properties that fluorine and bromine can impart to a drug molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.

3-Bromo-4-fluoro-2-nitroanisole is a valuable precursor for the synthesis of APIs and their analogs. The strategic placement of its functional groups allows for sequential modifications to build a final drug molecule. A key transformation is the reduction of the nitro group to an amine, yielding a substituted aniline. This aniline can then be acylated, alkylated, or used as a nucleophile in various bond-forming reactions to construct the desired API.

The utility of similar building blocks is well-documented. For example, 3-bromo-4-isobutyloxyphenyl carbothioamide, which shares the bromo-substituted aromatic motif, is a key intermediate in the synthesis of Febuxostat, a drug used for treating gout researchgate.net. Similarly, other bromo-nitro-aromatic compounds serve as starting materials for complex kinase inhibitors and other targeted therapies. The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor highlights the importance of bromo- and fluoro-substituted aromatics in generating potent and selective lead compounds researchgate.net.

In drug discovery, the ability to rapidly generate a library of related compounds (analogues) for structure-activity relationship (SAR) studies is crucial. 3-Bromo-4-fluoro-2-nitroanisole is an excellent starting point for such endeavors. The bromine atom can be functionalized via coupling reactions, the nitro group can be converted to a wide array of other functionalities (amine, azide, etc.), and the fluorine atom can modulate the acidity of adjacent protons or participate in SNAr reactions.

This multi-handle approach allows medicinal chemists to systematically modify different parts of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. The synthesis of various thiazole (B1198619) derivatives with antimicrobial properties often starts from bromo- or nitro-substituted phenyl precursors, illustrating how these functional groups facilitate the exploration of chemical space around a core scaffold researchgate.net.

Utility in Agrochemicals Research and Development

The principles that make fluorinated and halogenated compounds valuable in pharmaceuticals also apply to the agrochemical industry. These compounds are often used to develop new herbicides, fungicides, and insecticides with improved potency and environmental profiles.

There is documented evidence of structurally similar compounds being used as intermediates for agrochemicals. For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) is a known starting material for effective agrochemicals googleapis.comgoogle.com. Another related compound, 2-bromo-4-fluoro-6-nitrophenol, has been shown to possess fungicidal and herbicidal activity google.com. Given these precedents, 3-Bromo-4-fluoro-2-nitroanisole represents a promising, albeit less explored, building block for the discovery and development of new agrochemical agents. Its functional groups allow for the synthesis of diverse derivatives that can be screened for biological activity against various agricultural pests and diseases.

Table 2: Research Applications of Structurally Similar Compounds

| Compound | Application Area | Reference |

|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Agrochemical Intermediate | googleapis.comgoogle.com |

| 2-Bromo-4-fluoro-6-nitrophenol | Fungicide, Herbicide | google.com |

| 3-Bromo-4-isobutyloxyphenyl carbothioamide | Pharmaceutical Intermediate (Febuxostat) | researchgate.net |

Future Directions and Emerging Research Perspectives

Unexplored Reactivity and Undiscovered Transformation Pathways

The electron-withdrawing nature of the nitro group and the halogens (bromine and fluorine) significantly influences the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.com While SNAr reactions are a known pathway, a systematic exploration of a wide array of nucleophiles under various conditions could unveil novel transformations. The potential for regioselective substitution, dictated by the electronic and steric environment of each position on the ring, warrants further investigation.

Furthermore, the presence of multiple functional groups opens avenues for tandem or cascade reactions. For instance, a reaction sequence could involve an initial nucleophilic substitution followed by a reduction of the nitro group and subsequent cyclization, leading to complex heterocyclic systems. Research into the selective activation of the C-Br versus the C-F bond in cross-coupling reactions is another area of interest. The differential reactivity of these halogens could be exploited for sequential functionalization, a powerful strategy in the synthesis of complex molecules.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and flow chemistry processes offers significant advantages in terms of efficiency, safety, and scalability. The synthesis of 3-Bromo-4-fluoro-2-nitroanisole and its subsequent transformations are well-suited for these modern techniques.

Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, can lead to improved yields and purity. The enhanced safety profile of flow reactors is particularly beneficial when dealing with nitrated compounds, which can be thermally sensitive. Automated synthesis platforms can be employed to rapidly screen a large library of reactants and catalysts, accelerating the discovery of new reactions and optimizing existing ones. The Open Reaction Database (ORD) provides a framework for structuring and sharing such high-throughput experimental data.

Theoretical Predictions for Novel Derivatization and Reaction Design

Computational chemistry and density functional theory (DFT) calculations can provide valuable insights into the reactivity and properties of 3-Bromo-4-fluoro-2-nitroanisole. elixirpublishers.com These theoretical tools can be used to predict the most likely sites for nucleophilic or electrophilic attack, calculate reaction energy barriers, and elucidate reaction mechanisms.

By modeling the interaction of the compound with various reagents, researchers can design novel derivatization strategies with a higher probability of success. For example, theoretical calculations can help in selecting the optimal catalyst for a specific cross-coupling reaction or predict the regioselectivity of a substitution reaction. This predictive power can significantly reduce the experimental effort required to develop new synthetic methodologies.

Interdisciplinary Research Opportunities for Applied Chemical Science

The versatile nature of 3-Bromo-4-fluoro-2-nitroanisole and its derivatives makes it a valuable building block for various fields of applied chemical science.

Medicinal Chemistry: Halogenated and nitrated aromatic compounds are common motifs in pharmacologically active molecules. biosynth.comapolloscientific.co.uk The unique substitution pattern of 3-Bromo-4-fluoro-2-nitroanisole could be exploited to synthesize novel drug candidates with potential applications in treating a range of diseases. biosynth.com The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity.

Materials Science: Nitroaromatic compounds are precursors for various functional materials. ambeed.com For instance, the reduction of the nitro group to an amine can be used to synthesize monomers for high-performance polymers or building blocks for metal-organic frameworks (MOFs). The presence of halogens can also impart specific properties, such as flame retardancy.

Agrochemicals: Many pesticides and herbicides contain halogenated nitroaromatic structures. cymitquimica.com The structural features of 3-Bromo-4-fluoro-2-nitroanisole could be incorporated into new agrochemical designs to improve efficacy and reduce environmental impact.

Energetic Materials: While not its primary application, the study of related compounds like 3-Bromo-5-fluoro-2,4,6-trinitroanisole as a potential replacement for TNT highlights the broader interest in halogenated nitroaromatics in the field of energetic materials. researchgate.netresearchgate.net

Q & A

Q. Safety & Methodology

- Use explosion-proof equipment for high-temperature reactions.

- Employ fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Neutralize waste with reducing agents (e.g., FeSO₄) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.